molecular formula C16H13NOS B4528158 2-(1-benzothien-3-yl)-N-methylbenzamide

2-(1-benzothien-3-yl)-N-methylbenzamide

Cat. No.: B4528158
M. Wt: 267.3 g/mol
InChI Key: DOYWKINTJDCPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzothien-3-yl)-N-methylbenzamide is a synthetic organic compound featuring a benzothiophene core linked to an N-methylbenzamide group, making it a molecule of significant interest in medicinal chemistry and drug discovery research. Compounds with benzothiophene and benzamide scaffolds are frequently investigated for their potential biological activities. Research on analogous structures suggests this compound may be a candidate for screening as a modulator of protein targets such as glucose transporters (GLUTs) or for use in developing therapies for conditions like cancer and metabolic disorders . Its mechanism of action, upon identification of a specific molecular target, could involve allosteric inhibition, as seen with other GLUT2-selective inhibitors that bind to the periphery of the substrate cavity rather than the central binding site . This product is intended for research purposes only, providing scientists with a high-quality chemical tool for hit identification, lead optimization, and probing biochemical pathways. Strictly For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(1-benzothiophen-3-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-17-16(18)13-8-3-2-6-11(13)14-10-19-15-9-5-4-7-12(14)15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYWKINTJDCPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences between 2-(1-benzothien-3-yl)-N-methylbenzamide and its analogs:

Compound Name Core Structure Key Substituents Biological Implications Reference
This compound Benzothiophene + benzamide N-methyl group on benzamide Potential CNS activity; structural simplicity
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide Benzothiophene + ethylamine linker Dimethylaminoethyl chain; 3-cyanobenzamide Enhanced solubility; possible kinase inhibition
U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Cyclohexylamine + benzamide 3,4-Dichloro substitution; dimethylaminocyclohexyl Potent µ-opioid agonist; euphoric effects
N-(3-cyanothiophen-2-yl)benzamide Thiophene + benzamide 3-Cyano group on thiophene Altered electronic properties; antimicrobial activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxolane-3-carboxamide Benzothiophene + oxolane Oxolane (tetrahydrofuran) carboxamide Improved metabolic stability
N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide Benzothiazole + nitrobenzamide 3-Nitro and 2-methyl groups Nitro group may enhance electrophilic reactivity

Impact of Substituents on Activity

  • U-47700’s cyclohexylamine substituent confers high opioid receptor affinity, whereas the absence of this group in the target compound suggests divergent pharmacological profiles .
  • Heterocyclic Ring Systems :

    • Benzothiophene (in the target compound) vs. benzothiazole (): Sulfur vs. nitrogen in the heterocycle alters electronic distribution, affecting interactions with aromatic residues in protein targets.
    • Thiophene derivatives () exhibit distinct solubility and metabolic stability compared to benzothiophene-based analogs .
  • Nitro groups () may confer redox activity or serve as hydrogen bond acceptors, influencing binding to enzymes or receptors .

Q & A

Q. How can researchers optimize the synthesis of 2-(1-benzothien-3-yl)-N-methylbenzamide to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Use coupling agents (e.g., EDC/HOBT) for amide bond formation between 1-benzothiophene-3-carboxylic acid and N-methylbenzamide precursors .
    • Control reaction temperature (e.g., 0–5°C for coupling) and pH (neutral to slightly basic) to minimize side reactions .
    • Employ purification techniques such as column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) .
  • Critical Parameters :
    • Monitor reaction progress via TLC or HPLC.
    • Validate purity using NMR (e.g., absence of residual solvents at δ 1–3 ppm) and mass spectrometry (exact mass ± 0.001 Da) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Primary Techniques :
    • 1H/13C NMR : Confirm substitution patterns (e.g., benzothiophene C3 linkage at δ 7.8–8.2 ppm) and N-methyl resonance (δ 2.9–3.1 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern consistency with C17H13NOS .
    • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzothiophene C-S vibration (~690 cm⁻¹) .
  • Supplementary Methods :
    • X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

Methodological Answer:

  • Experimental Design :
    • Synthesize analogs with modifications to the benzothiophene ring (e.g., halogenation at C5/C6) or N-methyl group replacement (e.g., N-ethyl, N-cyclopropyl) .
    • Test in vitro bioactivity (e.g., kinase inhibition, antimicrobial assays) and correlate with electronic (Hammett σ) or steric (Taft ES) parameters .
    • Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins .
  • Data Interpretation :
    • Prioritize analogs with IC50 values <10 µM and selectivity indices >10 .

Q. What strategies mitigate batch-to-batch variability in the physicochemical properties of this compound?

Methodological Answer:

  • Process Controls :
    • Standardize solvent systems (e.g., DMF for solubility) and crystallization conditions (e.g., cooling rate ±1°C/min) .
    • Implement QbD (Quality by Design) principles to identify critical quality attributes (CQAs) like particle size distribution .
  • Analytical Validation :
    • Use DSC (differential scanning calorimetry) to monitor polymorphic transitions and ensure thermal stability up to 150°C .

Q. How can researchers resolve contradictions in reported bioactivity data for benzothiophene-containing benzamides?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies .
    • Replicate experiments with standardized protocols (e.g., MTT assay for cytotoxicity, 48-hour exposure) .
  • Meta-Analysis Tools :
    • Apply statistical models (e.g., random-effects meta-analysis) to aggregate data and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-benzothien-3-yl)-N-methylbenzamide
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2-(1-benzothien-3-yl)-N-methylbenzamide

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